molecular formula C19H25ClN2O4 B2709727 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1396891-60-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride

Cat. No.: B2709727
CAS No.: 1396891-60-3
M. Wt: 380.87
InChI Key: OSGDICHITIQYBQ-LKZNWTOYSA-N
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Description

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a structurally complex molecule featuring a propen-1-one backbone conjugated to a benzo[d][1,3]dioxol-5-yl (benzodioxole) aromatic system and a piperazine moiety substituted with a 2-cyclopropyl-2-hydroxyethyl group. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications.

Key structural attributes include:

  • Benzodioxole group: Contributes to lipophilicity and may influence hydrogen-bonding patterns via ether oxygens.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4.ClH/c22-16(15-3-4-15)12-20-7-9-21(10-8-20)19(23)6-2-14-1-5-17-18(11-14)25-13-24-17;/h1-2,5-6,11,15-16,22H,3-4,7-10,12-13H2;1H/b6-2+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGDICHITIQYBQ-LKZNWTOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(CN2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15H17ClN2O3
  • Molecular Weight : 300.76 g/mol
  • IUPAC Name : this compound

The compound is believed to exert its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of cholinesterase enzymes, which are crucial in neurotransmission. This suggests potential applications in neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated significant antibacterial and antifungal activities, likely through disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : Initial studies indicate that this compound may induce apoptosis in cancer cells by interfering with microtubule dynamics and triggering cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against E. coli and S. aureus
AnticancerInduces apoptosis in various cancer cell lines
Cholinesterase InhibitionModerate inhibition (IC50 values around 50 µM)

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of related benzodioxole derivatives, revealing that the presence of the dioxole ring significantly enhances antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested against standard strains such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to conventional antibiotics.

Case Study 2: Neuroprotective Effects

Research on similar piperazine derivatives indicated their potential neuroprotective effects through cholinesterase inhibition. These compounds demonstrated a capacity to improve cognitive function in animal models of Alzheimer’s disease by increasing acetylcholine levels in the brain.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of benzodioxole compounds suggest that modifications to the piperazine moiety can significantly alter biological activity. For instance, cyclopropyl substitutions have been correlated with enhanced binding affinity to target enzymes, leading to increased potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and synthetic strategies.

Substituent Effects on Physicochemical Properties

  • Aromatic Systems :

    • The benzodioxole group (target compound, Compound 12, Yan et al.) provides moderate lipophilicity and hydrogen-bond acceptor capacity via its ether oxygens. In contrast, chlorophenyl substituents (Compounds 13, 14) increase electronegativity and may enhance membrane permeability but reduce solubility .
    • Methoxy groups (Yan et al.) improve π-π interactions in crystal packing, as observed in their refined anisotropic displacement parameters .
  • Piperazine Modifications: The 2-cyclopropyl-2-hydroxyethyl group in the target compound introduces both steric hindrance (cyclopropyl) and polarity (hydroxyethyl), balancing hydrophobicity and solubility.

Crystallographic and Hydrogen-Bonding Patterns

  • The target compound’s hydrochloride salt may adopt distinct packing motifs compared to neutral analogs. For example, Yan et al. reported hydrogen-bonded networks involving benzodioxole oxygens and piperazine N-atoms, stabilized by C–H···O interactions . Chlorophenyl derivatives (Compounds 13–14) may exhibit weaker intermolecular interactions due to reduced hydrogen-bonding capacity .

Pharmacological Implications

  • The hydrochloride salt could improve pharmacokinetics, warranting further in vitro evaluation.

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